

An In-depth Technical Guide to 4-Methylthiopiperidine: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 4-Methylthiopiperidine

Cat. No.: B2664829

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Introduction: The Significance of the Piperidine Scaffold in Modern Drug Discovery

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most ubiquitous and vital structural motifs in medicinal chemistry.^{[1][2]} Its prevalence in over twenty classes of pharmaceuticals and a vast array of natural alkaloids underscores its importance as a privileged scaffold for the design of therapeutic agents.^[1] The conformational flexibility of the piperidine chair structure, combined with the basicity of the secondary amine, allows for precise three-dimensional orientation of substituents, facilitating optimal interactions with biological targets. This guide provides a comprehensive technical overview of **4-Methylthiopiperidine** (also known as 4-(methylsulfanyl)piperidine), a versatile derivative that offers unique properties for researchers, scientists, and drug development professionals.

Core Molecular Attributes of 4-Methylthiopiperidine

4-Methylthiopiperidine is a disubstituted piperidine derivative featuring a methylthio ($-\text{SCH}_3$) group at the C4 position. This substitution imparts specific physicochemical characteristics that can be leveraged in molecular design. The compound is most commonly handled in its free base form or as a more stable hydrochloride salt.

Identifier	Value	Reference
IUPAC Name	4-(Methylsulfanyl)piperidine	N/A
Synonyms	4-Methylthiopiperidine, Methyl 4-piperidinyl sulfide	[3][4]
CAS Number	767270-41-7 (Free Base)	[3]
CAS Number	208245-70-9 (Hydrochloride Salt)	N/A
Molecular Formula	C ₆ H ₁₃ NS	[3]
Molecular Weight	131.24 g/mol	[3]
InChI Key	WGFYICOOQBENDY-UHFFFAOYSA-N	

Physicochemical Properties: A Comparative Analysis

The introduction of the methylthio group at the 4-position subtly modulates the physical properties of the parent piperidine ring. Understanding these properties is critical for applications in synthesis, formulation, and biological assays.

Property	Value (Free Base)	Value (Hydrochloride Salt)	Reference
Appearance	Colorless to light yellow liquid (predicted)	Solid	N/A
Boiling Point	202.6 ± 33.0 °C (Predicted)	Not Applicable	[3]
Melting Point	Not Available	124-127 °C	N/A
Density	0.99 ± 0.1 g/cm ³ (Predicted)	Not Available	[3]
pKa (Conjugate Acid)	~10.8 (Estimated)	Not Applicable	[5]
Solubility	Miscible with water and common organic solvents (Expected)	Soluble in water	N/A

Field Insights on Physicochemical Properties:

- **Basicity (pKa):** The pKa of the piperidinium ion is approximately 11.1-11.2.[5] The electron-donating, albeit weakly, nature of the 4-methylthio group is expected to have a minimal impact on the basicity of the piperidine nitrogen. Therefore, the pKa is estimated to be slightly lower than that of piperidine itself but still indicative of a strong base suitable for forming stable salts. This property is crucial for purification and for developing aqueous formulations of drug candidates.[5]
- **Lipophilicity:** The methylthio group increases the lipophilicity compared to 4-hydroxypiperidine, which can influence a molecule's ability to cross cellular membranes and its pharmacokinetic profile. The predicted XlogP is 1.0.[6]

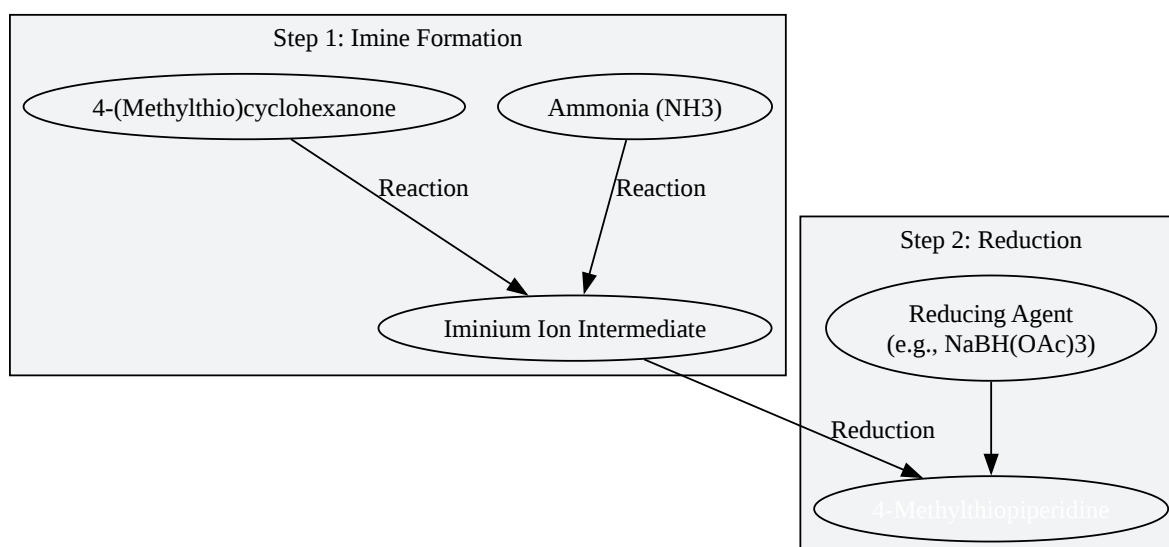
Synthesis and Chemical Reactivity

While a specific, published experimental protocol for the synthesis of **4-Methylthiopiperidine** is not readily available in the literature, its structure lends itself to established synthetic

strategies for 4-substituted piperidines. A plausible and efficient approach would involve the reductive amination of a suitable keto-precursor.

Proposed Synthetic Workflow: Reductive Amination

This protocol outlines a robust, two-step, one-pot procedure starting from the commercially available 4-(methylthio)cyclohexanone. Reductive amination is a cornerstone of amine synthesis due to its efficiency and operational simplicity.^[7]



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Experimental Protocol: Synthesis of **4-Methylthiopiperidine**

Objective: To synthesize **4-Methylthiopiperidine** via reductive amination of 4-(methylthio)cyclohexanone.

Materials:

- 4-(Methylthio)cyclohexanone

- Ammonia (e.g., 7N solution in Methanol)
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

- **Reaction Setup:** To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-(methylthio)cyclohexanone (1.0 eq).
- **Solvent and Amine Addition:** Dissolve the ketone in anhydrous DCM or DCE (approx. 0.1-0.2 M concentration). Add the ammonia solution in methanol (2.0-3.0 eq) to the stirring solution.
- **Imine Formation:** Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine/enamine.
- **Reduction:** Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Monitor for any mild exotherm.
- **Reaction Monitoring:** Continue stirring at room temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC) or GC-MS until the starting ketone is consumed (typically 4-12 hours).
- **Workup:** Carefully quench the reaction by the slow addition of saturated aqueous NaHCO_3 solution. Stir vigorously for 30 minutes.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

- **Drying and Concentration:** Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 . Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude **4-Methylthiopiperidine**.
- **Purification:** The crude product can be purified by vacuum distillation or flash column chromatography on silica gel if necessary.

Core Reactivity

- **N-Alkylation/Acylation:** As a secondary amine, the nitrogen atom is nucleophilic and readily undergoes alkylation, acylation, sulfonylation, and reductive amination with other carbonyl compounds. This is the primary mode of its utility as a building block.
- **S-Oxidation:** The thioether moiety is susceptible to oxidation. Mild oxidizing agents (e.g., H_2O_2 , m-CPBA) will convert the sulfide to the corresponding sulfoxide and subsequently to the sulfone. This provides an additional handle for modifying the electronic properties and solubility of the final molecule.

Spectroscopic Characterization Profile (Predicted)

For a research scientist, unambiguous characterization of a novel or synthesized compound is paramount. While experimental spectra for **4-Methylthiopiperidine** are not widely published, a predicted profile based on its structure and data from analogous compounds can serve as a reliable guide for identification.

^1H NMR Spectroscopy (Predicted, 400 MHz, CDCl_3)

Proton Assignment	Predicted δ (ppm)	Multiplicity	Integration	Notes
H-4 (methine)	~2.7 - 2.9	Quintet or tt	1H	Coupled to axial and equatorial protons at C3/C5.
H-2/H-6 (axial)	~2.5 - 2.7	dt	2H	Deshielded by proximity to nitrogen.
H-2/H-6 (equatorial)	~3.0 - 3.2	dm	2H	Deshielded by proximity to nitrogen.
H-3/H-5 (axial)	~1.4 - 1.6	qd	2H	
H-3/H-5 (equatorial)	~1.8 - 2.0	dm	2H	
-SCH ₃ (methyl)	~2.1	s	3H	Characteristic singlet for a methyl sulfide.
-NH	Variable (broad)	s	1H	Chemical shift is concentration and solvent dependent.

¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)

Carbon Assignment	Predicted δ (ppm)	Notes
C-2 / C-6	~48-50	Carbons adjacent to the nitrogen atom.
C-4	~38-40	Carbon bearing the methylthio group.
C-3 / C-5	~34-36	
-SCH ₃	~15-17	Methyl carbon of the thioether.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Vibration	Intensity
3300 - 3400	N-H Stretch	Medium, Broad
2950 - 2800	C-H Stretch (Aliphatic)	Strong
1470 - 1430	C-H Bend (CH ₂)	Medium
1150 - 1050	C-N Stretch	Medium
700 - 600	C-S Stretch	Weak-Medium

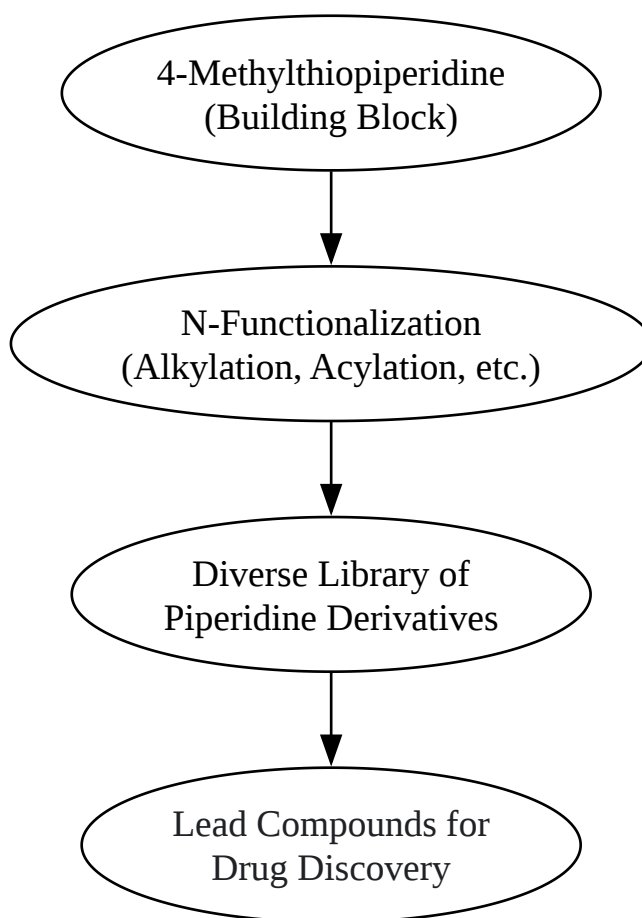
Mass Spectrometry (MS)

- Molecular Ion (M⁺): m/z = 131.08 (Calculated for C₆H₁₃NS).[6]
- [M+H]⁺: m/z = 132.08.[6]
- Key Fragmentation: Expect loss of the methylthio group (-SCH₃) or cleavage of the piperidine ring.

Applications in Drug Design and Medicinal Chemistry

The **4-Methylthiopiperidine** scaffold is a valuable building block for creating more complex molecules with potential therapeutic applications. Its utility stems from the ability to introduce

the piperidine ring into a target molecule while providing a metabolically distinct thioether functionality.



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- **Central Nervous System (CNS) Agents:** The piperidine moiety is a common feature in drugs targeting CNS receptors. The lipophilicity imparted by the methylthio group can be tuned to optimize blood-brain barrier penetration.
- **Enzyme Inhibitors:** The thioether can act as a hydrogen bond acceptor or engage in other non-covalent interactions within an enzyme's active site. For example, molecules incorporating an N-(4-methylthiophenyl) group have been explored as potent microtubule targeting agents for cancer therapy.
- **Metabolic Stability:** The methylthio group offers a different metabolic profile compared to more common functional groups like methoxy ethers. While it can be oxidized to the

sulfoxide and sulfone, this pathway may be slower than O-demethylation, potentially improving the pharmacokinetic profile of a drug candidate.

Safety and Handling

The hydrochloride salt of **4-Methylthiopiperidine** is classified as harmful and an irritant. Standard laboratory safety protocols should be strictly followed.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust/vapors and contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

4-Methylthiopiperidine represents a valuable and versatile chemical intermediate for drug discovery and organic synthesis. Its unique combination of a basic piperidine core and a modifiable thioether functional group provides chemists with a powerful tool for constructing novel molecular architectures. This guide has provided a comprehensive overview of its known and predicted properties, a plausible and detailed synthetic protocol, and an analysis of its potential applications, serving as a foundational resource for researchers in the pharmaceutical and chemical sciences.

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